molecular formula C21H26O6 B1630398 Crovatin

Crovatin

Cat. No. B1630398
M. Wt: 374.4 g/mol
InChI Key: GRJSIUBKDJRQIL-OEGUFJNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crovatin is a natural product found in Croton levatii and Chrozophora oblongifolia with data available.

Scientific Research Applications

Chemical Structure and Isolation

Crovatin is identified as a neo-clerodane diterpenoid isolated from the stem bark of Croton levatii. Its structure, established through NMR and X-ray data, is known as methyl ent-(8 R,10β)-3,19 S: 15,16:12 S,20 R: 19,20-tetra epoxy-cleroda-13(16),14-dien-18β-oate (Moulis, Bon, Jaud, & Fourasté, 1992).

Phytochemical Investigation

A study of Malaysian Croton oblongus Burm.f. led to the discovery of several ent-neo-clerodane diterpenoids, including crovatin. The absolute configuration of crovatin was established through experimental ECD and theoretical TDDFT ECD calculated spectra (Aziz et al., 2018).

Anticancer Properties

Crovatin, along with other compounds like croblongifolin and nidorellol, was isolated from Croton oblongifolius and exhibited significant cytotoxicity against various human tumor cell lines (Roengsumran et al., 2002).

Isolation from Croton Laevigatus

Crovatin was also isolated from the roots of Croton laevigatus, among other compounds, marking its first isolation from this plant (Gao Wei-wei, 2011).

properties

Product Name

Crovatin

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

methyl (7S,9R,11R,16R,17R)-7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate

InChI

InChI=1S/C21H26O6/c1-11-5-7-20-15-4-3-13(16(20)17(22)23-2)25-18(20)27-19-21(11,15)9-14(26-19)12-6-8-24-10-12/h6,8,10-11,13-16,18-19H,3-5,7,9H2,1-2H3/t11?,13?,14-,15-,16+,18+,19+,20?,21?/m0/s1

InChI Key

GRJSIUBKDJRQIL-OEGUFJNYSA-N

Isomeric SMILES

CC1CCC23[C@H]4C15C[C@H](O[C@@H]5O[C@H]2OC([C@@H]3C(=O)OC)CC4)C6=COC=C6

SMILES

CC1CCC23C4C15CC(OC5OC2OC(C3C(=O)OC)CC4)C6=COC=C6

Canonical SMILES

CC1CCC23C4C15CC(OC5OC2OC(C3C(=O)OC)CC4)C6=COC=C6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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